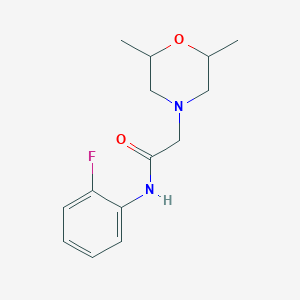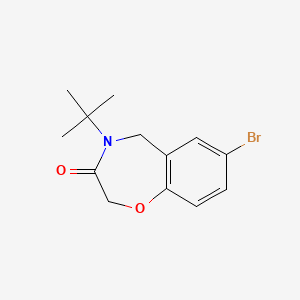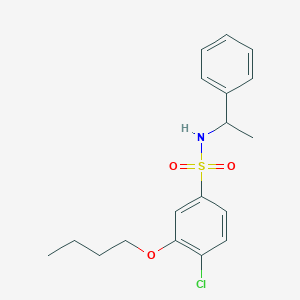
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide, also known as BPCBES, is a sulfonamide compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in certain types of cancer cells. By inhibiting CAIX, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide prevents the acidification of the extracellular environment, which is necessary for cancer cell survival and growth. This leads to decreased cancer cell proliferation and increased cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its specificity for CAIX, which makes it a promising candidate for targeted cancer therapy. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.
Future Directions
There are several future directions for research on 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction is the development of more soluble derivatives of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide for improved efficacy. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in other fields of research.
Synthesis Methods
The synthesis of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenylethylamine and n-butyl bromide in the presence of potassium carbonate. The resulting product is then reduced with palladium on carbon to obtain 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide.
Scientific Research Applications
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has also been studied for its anti-inflammatory effects, as well as its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-4-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14(2)15-8-6-5-7-9-15/h5-11,13-14,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKDSNWNZAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

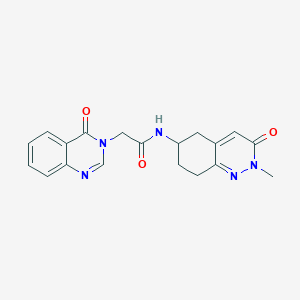
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)
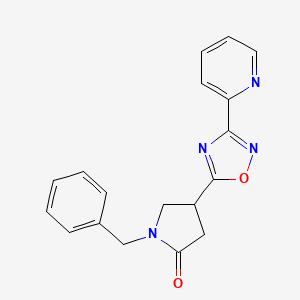


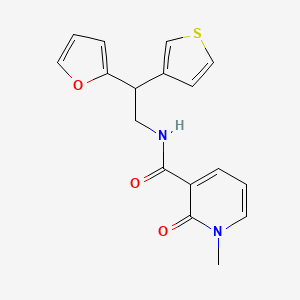

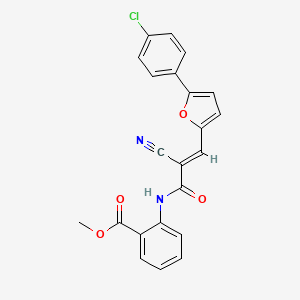
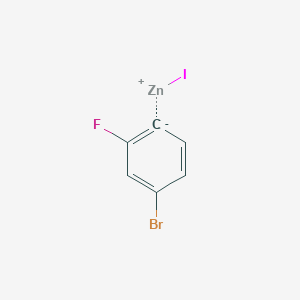
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
